N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound notable for its diverse applications in chemistry and biology. It features a dichlorophenyl group and a dimethylphenoxy moiety attached to an acetamide backbone, contributing to its unique properties and potential uses. This compound is primarily studied for its biological activities, including antimicrobial and anti-inflammatory effects, making it of interest in medicinal chemistry.
This compound can be synthesized through established organic chemistry methods, typically involving the reaction of 3,4-dichloroaniline with 3,5-dimethylphenoxyacetic acid. The synthesis often utilizes coupling agents such as dicyclohexylcarbodiimide to facilitate the reaction in an organic solvent under controlled conditions.
N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is classified as an acetamide derivative. Its structure includes aromatic rings that enhance its reactivity and potential interactions with biological targets.
The synthesis of N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
The reaction proceeds under reflux conditions to maintain a suitable temperature for the formation of the amide bond. After completion, the product is typically purified using column chromatography to isolate N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide from unreacted materials and by-products.
The molecular formula of N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is , with a molecular weight of 324.2 g/mol.
The compound exhibits a complex structure characterized by multiple aromatic rings and functional groups that influence its chemical behavior.
N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide can participate in several chemical reactions:
The mechanism of action of N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biochemical responses. The precise pathways can differ based on the biological context and application.
The compound is expected to be soluble in organic solvents due to its hydrophobic aromatic structures but may have limited solubility in water. Its reactivity profile includes potential interactions typical of amides and aromatic compounds.
N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and biological research, highlighting its potential impact across multiple scientific domains.
This acetamide derivative is accessible solely through specialized suppliers catering to early discovery researchers, such as the AldrichCPR collection from Sigma-Aldrich. These platforms explicitly classify it within "rare and unique chemical" inventories, emphasizing its experimental precedence and scarcity [1]. Key attributes of its procurement and novelty include:
Table 1: Structural Analogs of N-(3,4-Dichlorophenyl)acetamides in Discovery Collections
Catalog ID | Substituent on Phenoxy Moiety | Aniline Moiety | Distinguishing Feature | |
---|---|---|---|---|
R673986 (Current) | 3,5-dimethyl | 3,4-dichlorophenyl | Unsymmetrical alkyl substitution | |
R673862 | 4-chloro-3,5-dimethyl | 3,4-dichlorophenyl | Halogen-alkyl synergy on phenoxy ring | |
2150-93-8 (BLD Pharm) | None (simple acetamide) | 3,4-dichlorophenyl | Baseline scaffold; commercial availability | [6] [10] |
This compound’s inclusion reflects a targeted effort to populate screening decks with hybrids merging lipophilic, sterically defined domains—attributes correlated with blood-brain barrier permeability and central nervous system target engagement [2].
The molecular architecture of N-(3,4-dichlorophenyl)-2-(3,5-dimethylphenoxy)acetamide embodies a deliberate fusion of two pharmacophoric elements, each empirically associated with distinct biological activities:
Dichlorophenyl Acetamide Domain: The 3,4-dichloroaniline component is a established pharmacophore in cholinesterase inhibition and agrochemical targeting. Computational studies indicate the chlorine atoms induce strong electron withdrawal, enhancing hydrogen-bond acceptor capacity at the carbonyl oxygen and nitrogen. This elevates binding potential to enzymatic active sites reliant on polar interactions, such as acetylcholinesterase (AChE) peripheral anionic sites or beta-secretase 1 (BACE-1) catalytic pockets [2] [9].
3,5-Dimethylphenoxy Domain: The methyl groups confer significant steric bulk and electron-donating effects, modulating the ether linkage's flexibility and the entire molecule's hydrophobic footprint. Molecular docking analyses suggest dimethylphenoxy groups engage BACE-1 via van der Waals contacts in hydrophobic subsites (e.g., S1, S3), while simultaneously enabling π-stacking in AChE gorge residues [2]. Crucially, this motif lacks the chloro-substitution seen in analogs like R673862, potentially favoring entropy-driven binding over halogen bonding.
Scaffold Hybridization Rationale: Alzheimer’s disease exemplifies a pathology demanding multitarget ligands. Hierarchical virtual screening leveraging pharmacophore models (QFITBACE > 0; QFITDUAL > 56.34) prioritizes molecules capable of concurrent AChE/BChE inhibition and BACE-1 repression. Hybrids like this acetamide satisfy steric and electronic requirements:
Table 2: Key Computational Parameters Supporting Multitarget Potential
Target Enzyme | Relevant Pharmacophoric Features | Role of Hybrid Motifs | Validation Status |
---|---|---|---|
AChE/BChE | H-bond acceptor, hydrophobic pocket fillers | Dichlorophenyl: H-bond acceptance; Dimethylphenoxy: Hydrophobic fill | Ligand-based model fit (QFITDUAL) [2] |
BACE-1 | Hydrophobic cap interaction, H-bond donors | Dimethylphenoxy: S1/S3 pocket engagement; linker carbonyl: Asp32 interaction | Docking-predicted pose stability [2] |
Despite its computationally endorsed design, profound experimental gaps constrain the compound’s utility and mechanistic understanding:
Absence of Experimental Target Validation: While pharmacophore models and docking suggest AChE, BChE, and BACE-1 affinity, no in vitro enzymatic inhibition data or cellular activity profiles exist. The critical question—whether hybridization translates to balanced, low-nanomolar potency across targets—remains unaddressed [2]. Supplier disclaimers explicitly note the absence of biological characterization [1] [4] [5].
Unverified Physicochemical and ADMET Properties: Key determinants of drug-likeness—e.g., solubility (predicted Log P ~2.4–3.1), metabolic stability, membrane permeability—lack experimental measurement. Computational predictions (e.g., clogP 2.416, H-bond donors/acceptors: 1/2) require empirical confirmation [10]. Unlike structurally defined analogs (e.g., the crystallographically resolved N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide [3]), this molecule’s conformational behavior, solid-state packing, and solution dynamics are unknown.
Synthetic Accessibility & SAR Unexplored: No published routes detail its synthesis or yield optimization. Furthermore, the impact of modifying methyl group positions (3,5- vs. 2,6-), halogenation patterns (di-chloro vs. di-fluoro aniline), or linker flexibility (acetamide vs. propionamide) on target selectivity remains entirely speculative. The prioritization of ZINC03873986 (a distinct chemotype) over this compound in recent Alzheimer’s studies highlights its under-validation [2].
Critical Research Imperatives: Bridging these gaps necessitates:
This acetamide hybrid exemplifies the promise—and current limitations—of rational pharmacophore fusion. Its progression from a rare screening compound to a validated lead demands focused investment in empirical structure-function interrogation.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7